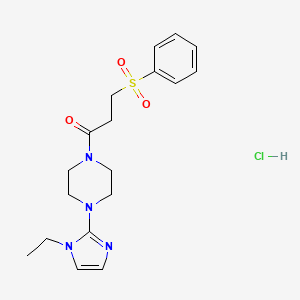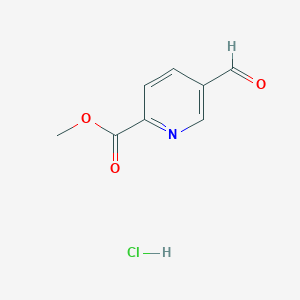
ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esters, like “ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate”, are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . They play a significant role in organic synthesis as target molecules of biological interest and synthetic intermediates .
Synthesis Analysis
While specific synthesis methods for this compound are not available, esters are generally synthesized from carboxylic acids and alcohols in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of esters is based on the carboxylic acid and the alcohol used in its synthesis . The E-Z system for naming alkenes, like in the given compound, is based on the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis
Esters can undergo a variety of reactions. One common reaction is esterification, where a carboxylic acid and an alcohol react to form an ester .Physical And Chemical Properties Analysis
Esters have diverse physical and chemical properties depending on their specific structures. They are often characterized by pleasant smells and are used in a variety of products from perfumes to plastics .Aplicaciones Científicas De Investigación
Flavor and Fragrance Research
Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate contributes to the aroma profiles of different cultivars. For instance, it has been detected in various Chinese pear cultivars using headspace solid phase microextraction (HS-SPME) coupled with two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC-TOFMS). In this context, it is essential for exploring the aroma fingerprint of fruits .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Researchers have utilized it in the treatment of specific diseases and disorders. Its chemical properties, including being biodegradable and environmentally friendly, make it a versatile choice for pharmaceutical applications .
Fine Chemicals and Raw Materials
Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate finds use in fine chemicals due to its unique properties. It can be sourced from high-quality raw materials and is employed in various chemical processes. For example, it has been used as a solvent for the synthesis of symmetrical and asymmetrical aromatic azo compounds from amines .
Surface Modification and Nanoparticles
While not directly related to the compound itself, surface modification is crucial for various applications. Silica-based nanoparticles, when modified, exhibit enhanced properties in areas such as advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (Z)-4,4,4-trifluoro-3-phenylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHGJYJJUSAKS-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C1=CC=CC=C1)\C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2774787.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774789.png)


![2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2774792.png)
![2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774794.png)


![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)
![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)